Product packaging for Urea, 1-(4-methoxy-1-naphthylmethyl)-(Cat. No.:CAS No. 102613-42-3)

Urea, 1-(4-methoxy-1-naphthylmethyl)-

Cat. No.: B019532
CAS No.: 102613-42-3
M. Wt: 230.26 g/mol
InChI Key: HOTQCDOWCCRBHP-UHFFFAOYSA-N
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Description

Urea, 1-(4-methoxy-1-naphthylmethyl)-, is a synthetic urea derivative characterized by a methoxy-substituted naphthalene moiety linked to the urea backbone via a methylene group. Such compounds are often explored for their biological activities, including enzyme inhibition, receptor binding, and antiproliferative effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B019532 Urea, 1-(4-methoxy-1-naphthylmethyl)- CAS No. 102613-42-3

Properties

CAS No.

102613-42-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-3-methylurea

InChI

InChI=1S/C13H14N2O2/c1-14-13(16)15-11-7-8-12(17-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,14,15,16)

InChI Key

HOTQCDOWCCRBHP-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC

Canonical SMILES

CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC

Other CAS No.

102613-42-3

Synonyms

1-(4-Methoxy-1-naphthyl)-3-methylurea

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Their Impact

The table below compares urea derivatives with variations in substituents, aromatic systems, and functional groups, based on evidence from diverse sources:

Compound Name Structural Features Key Differences vs. Target Compound Notable Properties/Activities References
1-(4-Methoxyphenyl)-3-(1-naphthylmethyl)urea Phenyl ring with methoxy group Replaces naphthylmethyl with phenyl Moderate cytotoxicity, simpler structure
1-(4-Ethoxyphenyl)-3-(1H-indol-3-yl)urea Ethoxy group on phenyl, indole substituent Ethoxy vs. methoxy; indole vs. naphthyl Enhanced solubility, stability
1-(2-Methoxy-1-naphthylmethyl)-3-phenylurea Methoxy at 2-position on naphthalene Methoxy positional isomer Reduced antiproliferative potency
1-(4-Chlorophenyl)-3-(naphthalen-1-yl)urea Chlorine substituent on phenyl Chlorine (electron-withdrawing) vs. methoxy Higher lipophilicity, varied bioactivity
1-(4-Methylphenyl)-3-naphthalen-1-ylurea Methyl group on phenyl Methyl (nonpolar) vs. methoxy (polar) Used in receptor-binding assays
1-(2-Ethoxyphenyl)-3-(tetrazolylmethyl)urea Ethoxy group, tetrazole ring Tetrazole vs. naphthyl; ethoxy vs. methoxy Unique reactivity in synthetic chemistry

Key Findings from Comparative Studies

Substituent Effects: Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea ) increase lipophilicity and metabolic stability compared to methoxy, but may reduce water solubility.

Aromatic System Variations :

  • Naphthalene vs. Phenyl : Naphthalene-containing derivatives (e.g., 1-(4-methylphenyl)-3-naphthalen-1-ylurea ) exhibit stronger π-π stacking interactions, improving receptor affinity compared to phenyl analogs.
  • Heterocyclic Additions : Compounds with tetrazole (e.g., 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea ) or indole rings introduce additional hydrogen-bonding sites, altering biological activity profiles.

Positional Isomerism: Methoxy groups at the 4-position on naphthalene (as in the target compound) are associated with higher antiproliferative activity compared to 2-methoxy isomers (e.g., 1-(2-methoxy-1-naphthyl)ethanone ).

Research Challenges and Opportunities

  • Synthesis Complexity : Multi-step reactions are often required to integrate naphthalene and urea moieties, with challenges in regioselectivity (e.g., methoxy positioning) and purification .
  • Pharmacokinetic Limitations: While naphthalene enhances binding affinity, it may reduce metabolic stability. Hybrid structures (e.g., 1-(4-(dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea ) with polar side chains address this by improving solubility.
  • Biological Activity Gaps : Few studies directly compare urea derivatives with naphthalene vs. other aromatic systems. Further research is needed to elucidate structure-activity relationships (SAR) for optimized drug design.

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclic carbonate route leverages the reactivity of ethylene carbonate or propylene carbonate with primary amines to form symmetric or asymmetric ureas. For 1-(4-methoxy-1-naphthylmethyl)-urea, the process involves:

  • Amine Activation : 4-Methoxy-1-naphthylmethylamine reacts with ethylene carbonate under basic conditions.

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the carbonate, displacing the alkoxide group.

  • Urea Formation : Subsequent elimination of CO₂ and water yields the urea product.

The reaction requires a base catalyst , such as sodium methoxide, to deprotonate the amine and enhance nucleophilicity. Critical parameters include:

  • Temperature : 90–140°C (optimal: 95–100°C)

  • Pressure : 0–3 kgf/cm² (autoclave conditions)

  • Molar Ratio : 3:1 amine-to-carbonate ratio for monosubstitution.

Table 1: Optimized Conditions for Cyclic Carbonate Method

ParameterOptimal RangeImpact on Yield
Temperature95–100°CMaximizes reaction rate without decomposition
Catalyst (NaOMe)10 mol%Ensures complete deprotonation of amine
Reaction Time3–5 hoursBalances conversion and side reactions
SolventMethanol/Water mixtureFacilitates solubility and crystallization

Workup and Purification

Post-reaction, the mixture is cooled to 10–30°C, and a poor solvent (e.g., water or acetone) is added to precipitate the urea. Filtration and recrystallization from ethyl acetate/hexane yield pure product. For example, a similar protocol using propylamine achieved 85.1% yield of 1,3-dipropylurea, demonstrating scalability.

Carbonyl Diimidazole (CDI)-Mediated Coupling

Stepwise Imidazolide Formation

This method avoids harsh conditions by using CDI to activate the amine:

  • Intermediate Synthesis : 4-Methoxy-1-naphthylmethylamine reacts with CDI in water at 0°C to form an N-substituted carbonylimidazolide.

  • Cross-Coupling : The imidazolide reacts with a second amine (e.g., methylamine) at room temperature to form the unsymmetrical urea.

Table 2: CDI Method Reaction Parameters

StepConditionsOutcome
Imidazolide Formation0°C, 1 hour, aqueous95% conversion to intermediate
Urea CouplingRT, 4 hours, no solvent67% isolated yield after recrystallization

Advantages and Limitations

  • Pros : Ambient conditions, no need for anhydrous solvents, and compatibility with sensitive functional groups.

  • Cons : CDI’s moisture sensitivity necessitates careful handling, and stoichiometric use increases costs.

Comparative Analysis of Methods

Yield and Scalability

  • Cyclic Carbonate : Higher yields (80–85%) but requires pressurized equipment.

  • CDI Coupling : Moderate yields (60–70%) but suitable for lab-scale synthesis without specialized apparatus.

Emerging Techniques and Optimization

Catalytic Improvements

Recent studies suggest zeolite-supported catalysts can reduce reaction temperatures to 70°C while maintaining yields >80%. These catalysts enhance amine adsorption on active sites, accelerating urea formation.

Solvent-Free Protocols

Microwave-assisted reactions in solvent-free systems achieve 90% conversion in 30 minutes, offering energy efficiency. However, product purification remains challenging due to byproduct formation.

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound serves as a precursor to xanthine derivatives (e.g., theophylline analogs) with bronchodilatory effects. Its methoxy and naphthyl groups enhance bioavailability by increasing lipophilicity.

Regulatory and Economic Hurdles

  • Cost of Raw Materials : 4-Methoxy-1-naphthylmethylamine costs ~$450/g (Sigma-Aldrich, 2025), limiting large-scale use.

  • Waste Management : Alkaline wastewater from the carbonate method requires neutralization before disposal.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Urea, 1-(4-methoxy-1-naphthylmethyl)-, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted naphthylamines and isocyanates. Key steps include:

  • Step 1 : Functionalization of the naphthalene ring with methoxy and methyl groups using Friedel-Crafts alkylation or O-methylation .
  • Step 2 : Urea formation via reaction with an isocyanate derivative under inert conditions (e.g., dry THF, 0–5°C).
  • Purity Optimization : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the naphthalene ring and urea linkage (e.g., methoxy proton at δ 3.8–4.0 ppm, NH signals at δ 5.5–6.0 ppm) .
  • FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₂) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates and IC₅₀ calculations. Include positive/negative controls .
  • Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (MIC determination via broth microdilution) .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., methoxy position, alkyl chain length) using a 2³ factorial matrix to assess effects on bioactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., ATP-binding pockets) .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Perform parallel assays (e.g., hepatic microsome stability vs. rodent toxicity). Use Akaike Information Criterion (AIC) to model discrepancies .
  • Mechanistic Toxicology : Employ transcriptomics (RNA-seq) to identify pathways affected in hepatocytes vs. whole organisms .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?

  • Methodological Answer :

  • Biodegradability : OECD 301F test (closed bottle, 28 days) to measure DOC removal .
  • Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
  • Bioaccumulation : Calculate logKow via shake-flask method; validate with in silico tools (EPI Suite) .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :

  • Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 mol%).
  • Response Surface Methodology (RSM) : Central composite design to maximize yield and minimize impurities .
  • Validation : Confirm robustness via triplicate runs at optimal conditions .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to a conceptual framework (e.g., enzyme inhibition theory for bioactivity studies) .
  • Data Contradiction Analysis : Use triangulation (e.g., combine in vitro, in silico, and in vivo data) to resolve inconsistencies .
  • Experimental Replication : Repeat prior studies with advanced instrumentation (e.g., cryo-EM for structural biology) to validate hypotheses .

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